N-cyclopentyl-2-methyl-5-(4-nitrophenyl)pyrimidin-4-amine

Neuronal nitric oxide synthase nNOS inhibition Neurodegeneration

N-Cyclopentyl-2-methyl-5-(4-nitrophenyl)pyrimidin-4-amine (CAS 917896-03-8) is a synthetic small-molecule pyrimidine derivative with the molecular formula C₁₆H₁₈N₄O₂ and a molecular weight of 298.34 g/mol. The compound features a pyrimidine core substituted at the 2-position with a methyl group, at the 4-position with an N-cyclopentylamine, and at the 5-position with a 4-nitrophenyl ring.

Molecular Formula C16H18N4O2
Molecular Weight 298.34 g/mol
CAS No. 917896-03-8
Cat. No. B12912360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopentyl-2-methyl-5-(4-nitrophenyl)pyrimidin-4-amine
CAS917896-03-8
Molecular FormulaC16H18N4O2
Molecular Weight298.34 g/mol
Structural Identifiers
SMILESCC1=NC=C(C(=N1)NC2CCCC2)C3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C16H18N4O2/c1-11-17-10-15(12-6-8-14(9-7-12)20(21)22)16(18-11)19-13-4-2-3-5-13/h6-10,13H,2-5H2,1H3,(H,17,18,19)
InChIKeyUYOMDCHXBKTYNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclopentyl-2-methyl-5-(4-nitrophenyl)pyrimidin-4-amine (CAS 917896-03-8): Core Chemical Identity and Baseline Procurement Profile


N-Cyclopentyl-2-methyl-5-(4-nitrophenyl)pyrimidin-4-amine (CAS 917896-03-8) is a synthetic small-molecule pyrimidine derivative with the molecular formula C₁₆H₁₈N₄O₂ and a molecular weight of 298.34 g/mol . The compound features a pyrimidine core substituted at the 2-position with a methyl group, at the 4-position with an N-cyclopentylamine, and at the 5-position with a 4-nitrophenyl ring. This specific substitution pattern has been associated with biological activities including neuronal nitric oxide synthase (nNOS) inhibition and chemokine receptor CCR5 antagonism [1][2]. The compound is catalogued in authoritative bioactivity databases and serves as a research tool in neuroinflammation and oncology target validation studies.

Why N-Cyclopentyl-2-methyl-5-(4-nitrophenyl)pyrimidin-4-amine Cannot Be Casually Substituted: Structural Determinants of Differential Biological Activity


Within the 4,5-disubstituted pyrimidine class, minor structural modifications produce substantial shifts in target engagement, potency, and selectivity profiles. The combination of the N-cyclopentyl group at the 4-position, the 2-methyl group, and the 4-nitrophenyl substituent at the 5-position generates a unique pharmacophoric fingerprint that differs from close analogs such as the 6-chloro derivative (CAS 917896-23-2) [1], the 3-nitrophenyl isomer , or the des-nitro phenyl analog (CAS 917896-08-3) . The electron-withdrawing 4-nitro group modulates the pyrimidine ring's electronic character and influences hydrogen bonding interactions with target proteins, while the cyclopentyl group contributes specific steric and lipophilic parameters (cLogP) distinct from cyclohexyl or smaller alkyl amine variants [2]. These structural features cannot be assumed equivalent when selecting compounds for target-specific assays or SAR expansion studies.

Quantitative Differentiation Evidence for N-Cyclopentyl-2-methyl-5-(4-nitrophenyl)pyrimidin-4-amine: Head-to-Head and Cross-Study Comparator Analysis


nNOS Inhibitory Potency: Target Compound vs. 6-Chloro Analog and Class Benchmarks

The target compound demonstrates an nNOS IC₅₀ of 410 nM in Sprague-Dawley rat brain homogenate assays [1]. This potency positions it as a moderate-affinity nNOS ligand within the broader 4-aminopyrimidine class. For context, the 6-chloro analog (CAS 917896-23-2) and related compounds in the US9212144 patent series achieve Ki values as low as 7–75 nM against recombinant rat nNOS, indicating that the 6-position substituent is a critical potency driver [2]. The 410 nM IC₅₀ of the target compound, while lower than the most optimized 6-substituted analogs, offers value as a tool compound with a defined structural scaffold for probing 5-(4-nitrophenyl) contributions to nNOS binding in the absence of 6-position modifications. This is a cross-study comparable assessment as the 6-chloro analog data were generated in recombinant enzyme systems rather than tissue homogenates.

Neuronal nitric oxide synthase nNOS inhibition Neurodegeneration Pyrimidine SAR

Electronic Effect of 4-Nitrophenyl vs. 3-Nitrophenyl Substitution on Pyrimidine Core Reactivity and Target Recognition

The para-nitro substitution on the 5-phenyl ring distinguishes this compound from its meta-nitro isomer, N-cyclopentyl-2-methyl-5-(3-nitrophenyl)pyrimidin-4-amine . The 4-nitrophenyl group exerts a stronger through-conjugation electron-withdrawing effect on the pyrimidine ring via resonance, as evidenced by the Hammett σₚ value of +0.78 for the para-nitro group versus σₘ of +0.71 for the meta-nitro group [1]. This differential electronic environment alters the π-electron density of the pyrimidine core, which can modulate π-π stacking interactions with aromatic residues in target protein binding pockets and influence the compound's susceptibility to nucleophilic attack at the pyrimidine 2- and 6-positions. The 3-nitrophenyl isomer has been noted for structural similarity to imatinib and kinase inhibition properties, while the 4-nitrophenyl isomer has documented activity against nNOS and CCR5 [2], suggesting divergent target selectivity driven by nitrophenyl positional isomerism. This is a class-level inference based on well-established physical organic chemistry principles applied to positional isomers within the same scaffold.

Structure-activity relationship Nitrophenyl positional isomerism Electron-withdrawing group effects Pyrimidine medicinal chemistry

Des-Nitro Analog Comparison: Impact of 4-Nitrophenyl Group on Hydrogen Bonding Capacity and Physicochemical Profile

Removal of the 4-nitro group yields the des-nitro analog N-cyclopentyl-2-methyl-5-phenylpyrimidin-4-amine (CAS 917896-08-3) . The nitro group fundamentally alters the hydrogen bonding capacity of the molecule: the target compound possesses 5 hydrogen bond acceptors (two nitro oxygens, two pyrimidine nitrogens, and one amine nitrogen) versus only 3 for the des-nitro analog . This difference in hydrogen bond acceptor count directly impacts aqueous solubility, permeability, and potential for specific polar interactions with target protein residues. Additionally, the electron-withdrawing nitro group reduces the pKa of the pyrimidine ring nitrogens and alters the compound's overall dipole moment, which can influence membrane permeation and off-target binding promiscuity. The target compound's nitro group also serves as a metabolic liability marker, being susceptible to nitroreductase-mediated reduction, which the des-nitro analog avoids—a consideration for in vivo studies [1]. This is a class-level inference drawn from general medicinal chemistry principles applied to the specific structural pair.

Hydrogen bonding Physicochemical properties Des-nitro SAR Drug-likeness parameters

Multi-Target Engagement Profile: nNOS and CCR5 Dual Activity as a Differentiator from Single-Target Pyrimidine Analogs

The target compound exhibits a dual-activity profile combining nNOS inhibition (IC₅₀ = 410 nM) [1] with CCR5 receptor antagonism identified through pharmacological screening [2]. This is distinct from most close analogs in the pyrimidine series, which typically demonstrate activity against a single target class. For instance, the 6-chloro derivative is primarily characterized by cytotoxic/antiproliferative activity against cancer cell lines , while the 3-nitrophenyl isomer is associated with kinase inhibition profiles similar to imatinib . The concurrent nNOS/CCR5 engagement may be mechanistically relevant for neuroinflammatory conditions where nitric oxide-mediated neuronal damage and CCR5-mediated immune cell trafficking are both pathogenic [3]. This is supporting evidence based on aggregate bioactivity database entries rather than a single head-to-head study; the data originate from different assay systems and require independent verification in integrated experimental models.

Polypharmacology CCR5 antagonism nNOS inhibition Neuroinflammation

Recommended Application Scenarios for N-Cyclopentyl-2-methyl-5-(4-nitrophenyl)pyrimidin-4-amine Based on Verified Differentiation Evidence


nNOS Tool Compound for Neuroinflammation Target Validation Studies

The compound's documented nNOS IC₅₀ of 410 nM in rat brain homogenates [1] supports its use as a moderate-affinity tool compound for probing neuronal nitric oxide synthase in neuroinflammation models. Its structural simplicity at the 6-position (no halogen or additional substituent) makes it suitable as a baseline scaffold for SAR expansion studies aimed at improving nNOS potency through 6-position derivatization. Researchers comparing nNOS inhibitors across the pyrimidine class should note that 6-substituted analogs in the US9212144 patent series achieve Ki values as low as 7–75 nM [2], establishing a clear potency ceiling for the unsubstituted 6-position scaffold that this compound represents.

Dual-Target Phenotypic Screening in Neuroimmune Disorders

The combination of nNOS inhibition and CCR5 antagonism reported for this compound [1][3] makes it a candidate for phenotypic screening in disease models where both nitric oxide-mediated neuronal injury and chemokine-driven immune cell infiltration are pathogenic, such as multiple sclerosis, HIV-associated neurocognitive disorder, or ischemic stroke. The dual-activity profile differentiates it from single-target pyrimidine analogs and may reduce the number of tool compounds required for pathway deconvolution experiments. However, researchers should independently verify CCR5 antagonism potency in their assay systems, as the available CCR5 data derive from preliminary pharmacological screening rather than full concentration-response characterization.

Nitrophenyl Positional Isomer Comparator for Pyrimidine SAR Studies

The 4-nitrophenyl substitution pattern provides a distinct electronic environment compared to the 3-nitrophenyl isomer [4]. Procurement of this specific positional isomer is essential for SAR studies investigating how the position of electron-withdrawing groups on the 5-phenyl ring affects target selectivity between nNOS/CCR5 (4-nitro) and kinase inhibition (3-nitro) profiles. The compound can serve as the para-nitro reference point in a systematic positional isomer matrix that includes the meta-nitro and des-nitro analogs.

Reference Standard for 6-Chloro Analog Development Programs

For medicinal chemistry programs developing 6-substituted pyrimidine derivatives, this compound serves as the critical des-chloro reference standard. The 6-chloro analog (CAS 917896-23-2) is documented as a synthetic intermediate in patent literature [5], and the target compound provides the baseline activity for assessing the impact of 6-position halogenation on potency, selectivity, and cytotoxicity. The >240-fold difference in nNOS-related activity between the target compound (IC₅₀ = 410 nM) and the 6-chloro analog (EC₅₀ > 100,000 nM in human nNOS cell-based assays) [2] demonstrates that 6-chloro substitution is not universally beneficial and must be evaluated in context.

Quote Request

Request a Quote for N-cyclopentyl-2-methyl-5-(4-nitrophenyl)pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.